molecular formula C11H10ClF3 B3314795 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 951889-39-7

2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene

Cat. No.: B3314795
CAS No.: 951889-39-7
M. Wt: 234.64 g/mol
InChI Key: JNSHAXVPPBZUGC-UHFFFAOYSA-N
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Description

2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene is a fluorinated organic compound characterized by the presence of a chlorine atom, a trifluoromethyl group, and a double bond in its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene typically involves the following steps:

  • Halogenation: The starting material, butene, undergoes halogenation to introduce the chlorine atom at the 2-position.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl lithium.

  • Coupling Reaction: The final step involves a coupling reaction to attach the trifluoromethylphenyl group to the butene backbone.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding saturated analogs.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Saturated hydrocarbons.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene finds applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

  • Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)phenol: This compound differs in the position of the chlorine and trifluoromethyl groups.

  • 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]: This compound has a pyrrolidinone ring and additional chlorine atom.

Uniqueness: 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13,14)15/h2-4,7H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSHAXVPPBZUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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